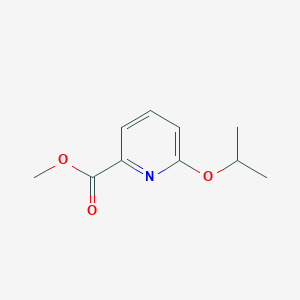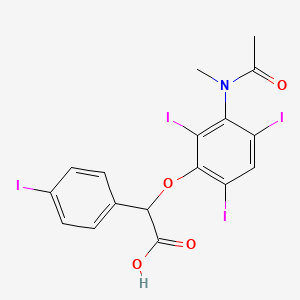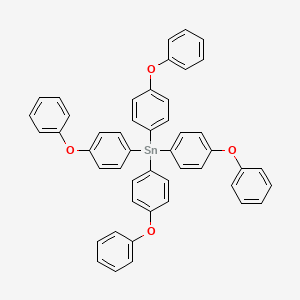
DMT-Biotin-TEG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-Biotin-TEG is a compound that combines the properties of dimethyltryptamine (DMT), biotin, and triethylene glycol (TEG). Dimethyltryptamine is a naturally occurring hallucinogenic compound, while biotin is a vitamin that is often used in biochemical assays due to its strong binding affinity to streptavidin. Triethylene glycol acts as a spacer, reducing steric hindrance and enhancing the functionality of the biotin moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMT-Biotin-TEG typically involves the following steps:
Synthesis of Dimethyltryptamine: Dimethyltryptamine can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride.
Attachment of Biotin: Biotin is attached to the dimethyltryptamine molecule using a coupling agent such as N-hydroxysuccinimide (NHS) ester.
Incorporation of Triethylene Glycol: Triethylene glycol is introduced as a spacer to minimize steric hindrance. This is achieved by reacting the biotinylated dimethyltryptamine with triethylene glycol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
DMT-Biotin-TEG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
DMT-Biotin-TEG has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical assays to study reaction mechanisms and kinetics.
Biology: Employed in biotin-streptavidin binding assays for detecting and quantifying biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating mental health conditions such as depression and anxiety.
Industry: Utilized in the development of diagnostic tools and biosensors.
Wirkmechanismus
The mechanism of action of DMT-Biotin-TEG involves several molecular targets and pathways:
Dimethyltryptamine: Acts on serotonergic receptors, particularly the 5-HT2A receptor, leading to altered states of consciousness and neuroplasticity.
Biotin: Binds strongly to streptavidin, facilitating the capture and detection of biotinylated molecules.
Triethylene Glycol: Serves as a spacer, reducing steric hindrance and enhancing the binding efficiency of biotin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-TEG: Similar in structure but lacks the dimethyltryptamine moiety.
Desthiobiotin-TEG: A biotin analog with reversible binding to streptavidin.
Biotin-dT: Biotin-modified thymidine residues used for internal labeling of oligonucleotides.
Uniqueness
DMT-Biotin-TEG is unique due to its combination of hallucinogenic, biochemical, and spacer properties. This makes it a versatile tool in various scientific research applications, particularly in studies involving neuroplasticity and biotin-streptavidin interactions.
Eigenschaften
CAS-Nummer |
1093231-05-0 |
|---|---|
Molekularformel |
C37H47N3O7S |
Molekulargewicht |
677.9 g/mol |
IUPAC-Name |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C37H47N3O7S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)40-32-26-48-33(35(32)39-36(40)43)10-6-7-11-34(42)38-20-22-46-24-25-47-23-21-41/h3-5,8-9,12-19,32-33,35,41H,6-7,10-11,20-26H2,1-2H3,(H,38,42)(H,39,43)/t32-,33-,35-/m0/s1 |
InChI-Schlüssel |
JUTQRSCXHWSFJW-BVPJJHLOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCO |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)
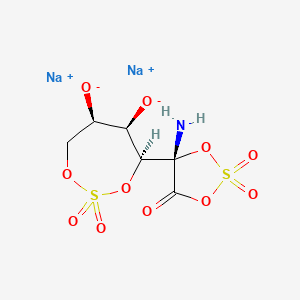
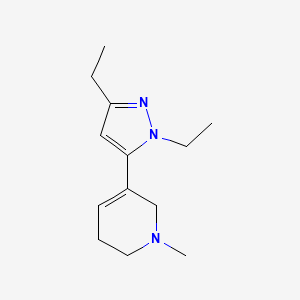
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
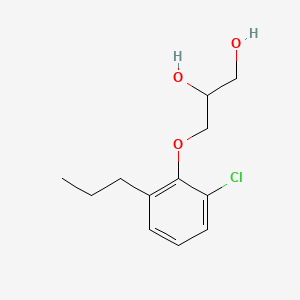
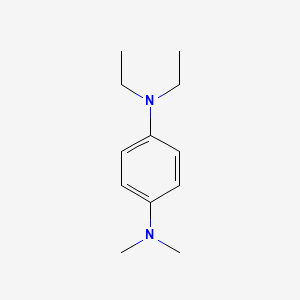
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
